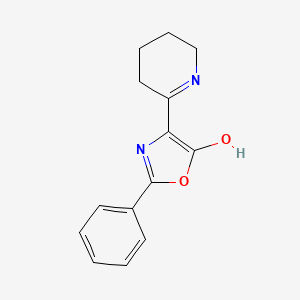

![molecular formula C24H20N4O3 B2998522 [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate CAS No. 326883-04-9](/img/structure/B2998522.png)

[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

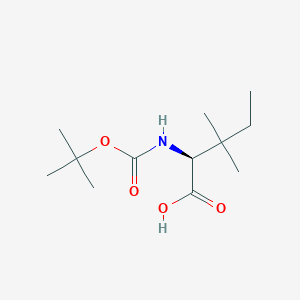

The compound “[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate” is a chemical compound that has been studied in various fields of chemistry . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . This compound has been used as a building block for synthesizing different heterocyclic and bioactive compounds .Molecular Structure Analysis

The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of different Schiff base derivatives with aromatic or aliphatic substituents .科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

A study by El‐Borai et al. (2013) explores the synthesis of pyrazolopyridine derivatives, including compounds related to the mentioned chemical, using microwave irradiation techniques. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential in medical and pharmaceutical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Catalytic Applications

In 2014, Liu et al. used a related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for acylation reactions. This study highlights the compound's role in enhancing the efficiency of chemical reactions, which is crucial in synthetic chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings suggest that such compounds could be promising in the development of new therapeutic agents for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Photophysical Properties and Metal Complexes

García‐Rodríguez and Miguel (2006) researched molybdenum carbonyl complexes with pyridylimino acidato ligands, showing unique structural and photophysical properties. Such studies are significant for understanding coordination chemistry and developing materials with specific optical properties (García‐Rodríguez & Miguel, 2006).

Analytical Chemistry Applications

Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, including compounds structurally similar to the queried chemical, for use in gas chromatographic methods. This indicates the compound's relevance in the development of analytical methods for environmental and agricultural chemistry (Anisuzzaman, Amin, Ogg, Hoq, Kanithi, & Jenkins, 2000).

将来の方向性

作用機序

Target of Action

A structurally similar compound, n-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)carbamothioyl)benzamide, has been reported to interact with ampicillin-ctx-m-15 . This suggests that the compound may have a similar target or targets within the same biochemical pathway.

Mode of Action

It is known that the compound forms stable intermolecular interactions, including h-bonding and interaction involving π-ring . These interactions could potentially influence its interaction with its targets.

Biochemical Pathways

Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could affect pathways related to bacterial cell wall synthesis .

Result of Action

Given the potential interaction with ampicillin-ctx-m-15, it is possible that the compound could have antibacterial effects .

特性

IUPAC Name |

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3/c1-17-22(23(29)28(27(17)2)19-8-4-3-5-9-19)26-16-18-11-13-20(14-12-18)31-24(30)21-10-6-7-15-25-21/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWFTREHLXOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)

![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2998460.png)